molecular formula C15H23NO B13676221 2-Amino-5-octylbenzaldehyde

2-Amino-5-octylbenzaldehyde

Cat. No.: B13676221
M. Wt: 233.35 g/mol
InChI Key: WXZGUTFYNWGZPZ-UHFFFAOYSA-N
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Description

2-Amino-5-octylbenzaldehyde is an organic compound with the molecular formula C15H23NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an octyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-octylbenzaldehyde typically involves the reduction of 2-nitro-5-octylbenzaldehyde. The process begins with the nitration of 5-octylbenzaldehyde to introduce the nitro group at the 2-position. This is followed by a reduction step, where the nitro group is converted to an amino group using reducing agents such as iron powder and hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-octylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acidic conditions with aldehydes or ketones to form imines.

Major Products Formed:

    Oxidation: 2-Amino-5-octylbenzoic acid.

    Reduction: 2-Amino-5-octylbenzyl alcohol.

    Substitution: Schiff bases or imines.

Scientific Research Applications

2-Amino-5-octylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-octylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, forming covalent bonds that modify the activity of enzymes and other proteins. These interactions can affect cellular pathways and processes, leading to specific biological effects .

Comparison with Similar Compounds

    2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an octyl group.

    2-Amino-5-ethylbenzaldehyde: Contains an ethyl group at the 5-position.

    2-Amino-5-phenylbenzaldehyde: Substituted with a phenyl group at the 5-position.

Uniqueness: 2-Amino-5-octylbenzaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-amino-5-octylbenzaldehyde

InChI

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3

InChI Key

WXZGUTFYNWGZPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)N)C=O

Origin of Product

United States

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